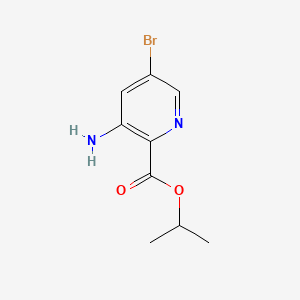

Propan-2-YL 3-amino-5-bromopyridine-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

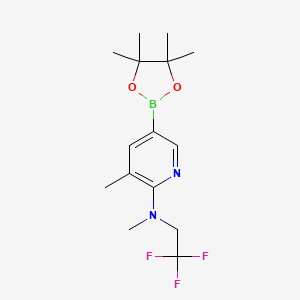

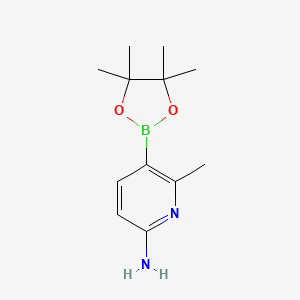

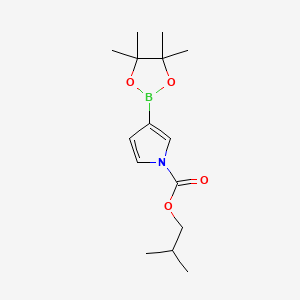

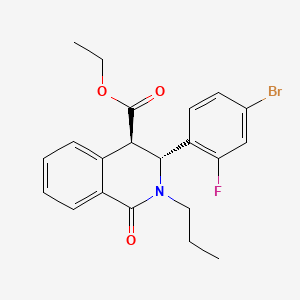

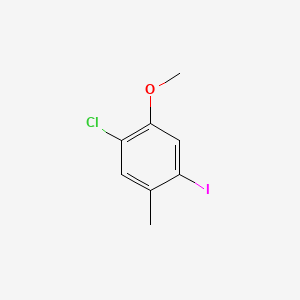

Propan-2-YL 3-amino-5-bromopyridine-2-carboxylate, or P2A5BPC, is a chemical compound that has been studied in the scientific community due to its potential applications in the field of medicinal chemistry. P2A5BPC is a heterocyclic compound, meaning that it contains at least one atom of carbon and one atom of nitrogen in its structure. It is a relatively new compound, first being synthesized in 2010 and has been studied as a potential inhibitor of some enzymes. Its structure is composed of two rings, one of which is a pyridine ring, and the other is an aminopyridine ring.

Scientific Research Applications

Electrocatalytic Carboxylation

Propan-2-YL 3-amino-5-bromopyridine-2-carboxylate has been investigated in the context of electrocatalytic carboxylation with CO2 in ionic liquids. Feng et al. (2010) described a novel electrochemical procedure for carboxylating 2-amino-5-bromopyridine with CO2 in ionic liquid 1-butyl-3-methyllimidazolium tetrafluoborate to 6-aminonicotinic acid. This method avoids the use of volatile and toxic solvents and catalysts, achieving 75% yield and 100% selectivity under optimized conditions, with successful recycling of the ionic liquid (Feng et al., 2010).

Modular Synthesis of C-Ribonucleosides

A general and modular synthesis methodology for diverse 5-substituted pyridin-2-yl and 6-substituted pyridin-3-yl C-ribonucleosides was developed by Štefko et al. (2011). This synthesis involves regioselective lithiation of 2,5-dibromopyridine, followed by various palladium-catalyzed cross-coupling reactions, aminations, and hydroxylations. The process yields a series of protected C-ribonucleosides with potential applications in nucleoside analogs and medicinal chemistry (Štefko et al., 2011).

Coordination Chemistry and Complex Formation

Research by Seubert et al. (2011) explored the use of pyrazole-derived amino alcohols, similar in structure to propan-2-YL 3-amino-5-bromopyridine-2-carboxylate, for coordination to transition metal ions. Their findings highlight the potential of these compounds in forming mono- and multinuclear complexes with interesting spectroscopic and magnetic properties (Seubert et al., 2011).

Synthetic Applications in Heterocyclic Chemistry

Kalita et al. (2019) demonstrated the synthetic versatility of 2-mercaptonicotinic acid and its propargyl derivatives, which are structurally related to propan-2-YL 3-amino-5-bromopyridine-2-carboxylate. Their work involves alkylation and subsequent reactions leading to the formation of novel heterocyclic systems, showcasing the compound's role in facilitating diverse synthetic pathways (Kalita et al., 2019).

Safety and Hazards

properties

IUPAC Name |

propan-2-yl 3-amino-5-bromopyridine-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrN2O2/c1-5(2)14-9(13)8-7(11)3-6(10)4-12-8/h3-5H,11H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQRPKKCXPFUUNP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C1=C(C=C(C=N1)Br)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40725548 |

Source

|

| Record name | Propan-2-yl 3-amino-5-bromopyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40725548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1313738-67-8 |

Source

|

| Record name | 2-Pyridinecarboxylic acid, 3-amino-5-bromo-, 1-methylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1313738-67-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propan-2-yl 3-amino-5-bromopyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40725548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)isoquinolin-1-amine](/img/structure/B572218.png)